molecular formula C12H16O B12528514 [2-(2-Phenylethyl)cyclopropyl]methanol CAS No. 662143-14-8

[2-(2-Phenylethyl)cyclopropyl]methanol

Cat. No.: B12528514
CAS No.: 662143-14-8
M. Wt: 176.25 g/mol
InChI Key: NKYZJKZTWSYBTN-UHFFFAOYSA-N
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Description

[2-(2-Phenylethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C12H16O It features a cyclopropyl ring substituted with a phenylethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylethyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of phenylethyl bromide with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Phenylethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of [2-(2-Phenylethyl)cyclopropyl]methanal or [2-(2-Phenylethyl)cyclopropyl]carboxylic acid.

    Reduction: Formation of [2-(2-Phenylethyl)cyclopropyl]methane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Phenylethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(2-Phenylethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopropyl ring may also contribute to the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Phenylethyl)cyclopropyl]methanal
  • [2-(2-Phenylethyl)cyclopropyl]carboxylic acid
  • [2-(2-Phenylethyl)cyclopropyl]methane

Uniqueness

Compared to its similar compounds, [2-(2-Phenylethyl)cyclopropyl]methanol possesses a unique combination of a hydroxyl group and a cyclopropyl ring. This structural feature allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

662143-14-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

[2-(2-phenylethyl)cyclopropyl]methanol

InChI

InChI=1S/C12H16O/c13-9-12-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

NKYZJKZTWSYBTN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CO)CCC2=CC=CC=C2

Origin of Product

United States

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